Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (TBCH) is a novel heterocyclic compound with potential applications in synthetic organic chemistry and medicinal chemistry. It is a versatile intermediate that can be used in a variety of reactions to produce a variety of compounds with potential biological and therapeutic activities. TBCH is a cyclic compound containing a nitrile group, a hydroxy group, and a carboxylic acid group as its main structural elements. The compound was first synthesized in 1972 by the Japanese chemist Masao Takahashi. Since then, it has been studied extensively for its potential applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
Synthesis as a Building Block
Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a compound that has been explored in various synthesis processes. For example, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, derived from cyano dihydroxyethyl aziridine, highlights its potential as a building block for amino alcohols and polyamines (Jähnisch, 1997).
Use in Medicinal Chemistry
In medicinal chemistry, derivatives of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate have been used to synthesize novel compounds. For instance, novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel were synthesized from oxazolidinecarboxylic acid, a derivative of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (Ali et al., 1995). These compounds were evaluated for their ability to stimulate microtubule formation and cytotoxicity against melanoma cells.
Role in Antibacterial Compounds
The compound has also been incorporated into the synthesis of new antibacterial agents. For instance, a study on tert-butylphenylthiazoles with an oxadiazole linker, incorporating 3-hydroxyazetidine as a nitrogenous side chain, demonstrated activity against methicillin-resistant Staphylococcus aureus, including vancomycin-resistant strains (Kotb et al., 2019).
Synthesis of Amino Acid Derivatives
Furthermore, functionalized amino acid derivatives synthesized using tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate have shown promise in anticancer applications. A series of these derivatives were evaluated for cytotoxicity against human cancer cell lines, with some showing significant cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Other Pharmaceutical Applications
In pharmaceutical synthesis, tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate has been utilized as an intermediate in various synthetic routes. For example, it played a key role as an intermediate in the synthesis of target mTOR-targeted PROTAC molecules (Zhang et al., 2022).
properties
IUPAC Name |
tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIZOARFGLMZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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